2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC10461671
Molecular Formula: C21H21F3N4O
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21F3N4O |
|---|---|
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | (2-ethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
| Standard InChI | InChI=1S/C21H21F3N4O/c1-2-15-10-6-7-11-27(15)20(29)17-13-19-25-16(14-8-4-3-5-9-14)12-18(21(22,23)24)28(19)26-17/h3-5,8-9,12-13,15H,2,6-7,10-11H2,1H3 |
| Standard InChI Key | JKIWAAJQBNUQRN-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |
| Canonical SMILES | CCC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure is characterized by a fused pyrazole-pyrimidine core, with substituents strategically positioned to optimize bioactivity. Key structural elements include:
-
Pyrazolo[1,5-a]pyrimidine core: A bicyclic system providing a planar, aromatic framework conducive to π-π stacking and hydrogen bonding with biological targets.
-
Trifluoromethyl group (-CF₃): Introduced at the 7-position, this electron-withdrawing group enhances metabolic stability and lipophilicity, improving membrane permeability .
-
Piperidinyl-carbonyl moiety: The 2-ethylpiperidine group, linked via a carbonyl bond at the 2-position, contributes to conformational flexibility and potential receptor binding through hydrophobic and van der Waals interactions .
-
Phenyl ring: Positioned at the 5-position, this aromatic group may participate in hydrophobic interactions or serve as a pharmacophore for target engagement.
Table 1: Molecular Properties of 2-[(2-Ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁F₃N₄O |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | (2-Ethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
| Key Functional Groups | Trifluoromethyl, Piperidinyl, Phenyl |
Synthetic Routes and Optimization
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclo-condensation reactions. For this compound, a plausible route includes:
-
Formation of the pyrazole core: Reacting 3-aminopyrazole-4-carbonitrile with ethyl trifluoroacetate under acidic conditions to introduce the trifluoromethyl group.
-
Pyrimidine ring construction: Cyclocondensation with a β-keto ester derivative, such as ethyl benzoylacetate, to form the fused pyrazolo[1,5-a]pyrimidine system.
-
Piperidinyl-carbonyl incorporation: Coupling the intermediate with 2-ethylpiperidine-1-carbonyl chloride using a palladium-catalyzed cross-coupling reaction .
Critical reaction parameters include temperature control (70–100°C), solvent selection (e.g., DMF or THF), and catalysis (e.g., Pd(PPh₃)₄). Yield optimization often requires iterative adjustments to stoichiometry and purification via column chromatography .
Biological Activities and Mechanistic Insights
Central Nervous System (CNS) Activity
Structural features such as moderate lipophilicity (logP ≈3.5) and a molecular weight <500 g/mol suggest potential blood-brain barrier penetration. Related compounds show activity in models of anxiety and depression, possibly through modulation of GABAergic or serotonergic pathways.
Anti-Inflammatory and Immunomodulatory Effects
The piperidinyl group is a common feature in RORγt modulators, which regulate Th17 cell differentiation and IL-17 production . Although untested, this compound may exhibit similar immunomodulatory properties, making it a candidate for autoimmune diseases like psoriasis or multiple sclerosis .
| Parameter | Value/Characteristic |
|---|---|
| LogP (Lipophilicity) | ~3.5 (moderate lipophilicity) |
| Solubility | 10–50 µM in aqueous buffer |
| Metabolic Stability | High (t₁/₂ >60 min in human liver microsomes) |
| CYP Inhibition | Low (IC₅₀ >10 µM for CYP3A4) |
Safety data from analogous compounds indicate:
-
hERG channel inhibition: No significant activity at 30 µM, suggesting a low risk of cardiotoxicity .
-
Selectivity: High selectivity over 119 kinases, reducing off-target effects .
Comparative Analysis with Related Compounds
Compared to first-generation pyrazolo[1,5-a]pyrimidine inhibitors (e.g., SGI-1776), this compound’s trifluoromethyl and piperidinyl groups confer:
-
Enhanced metabolic stability: Resistance to oxidative degradation by CYP450 enzymes .
-
Improved kinase selectivity: Reduced off-target interactions due to steric and electronic effects .
Future Directions and Clinical Implications
-
Target validation: Profiling against kinase panels and disease-relevant cellular models (e.g., leukemia, solid tumors).
-
Structural optimization: Exploring substitutions at the 5-phenyl position to modulate potency and selectivity.
-
In vivo studies: Evaluating pharmacokinetics and efficacy in rodent models of cancer or autoimmune diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume